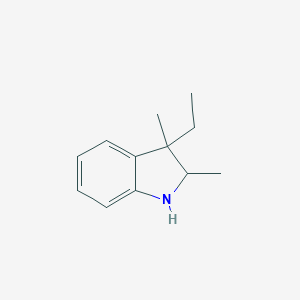
3-Ethyl-2,3-dimethylindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2,3-dimethylindoline, also known as this compound, is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Organic Synthesis
Intermediary Role
3-Ethyl-2,3-dimethylindoline serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for functionalization reactions that lead to the formation of more complex molecules. For example, it can be converted into derivatives useful in pharmaceuticals and agrochemicals.
Catalytic Reactions
Recent studies have demonstrated that this compound can undergo catalytic transformations. For instance, it has been utilized in oxidative trimerization reactions to produce indolin-3-ones, which are valuable in pharmaceutical applications due to their bioactive properties. The use of copper-based catalysts has shown promising results in these transformations, yielding high functional group tolerance and efficiency .
Medicinal Chemistry
Pharmacological Potential
Research indicates that derivatives of this compound exhibit significant biological activity. Notably, compounds derived from this indoline have been studied for their anti-inflammatory and antimicrobial properties. For example, a study reported the synthesis of novel indole derivatives that demonstrated antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
Case Study: Anticancer Activity
A notable study evaluated the anticancer properties of compounds related to this compound. The synthesized derivatives showed IC50 values ranging from 23.2 to 49.9 μM against various cancer cell lines, indicating a potent ability to inhibit cell proliferation . The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.
Material Science
Polymer Chemistry
The unique structure of this compound makes it suitable for incorporation into polymer matrices. Its ability to enhance the mechanical and thermal properties of polymers has been explored in various studies. For instance, incorporating this compound into polymer blends has resulted in materials with improved durability and resistance to thermal degradation.
Data Summary
属性
CAS 编号 |
18781-59-4 |
|---|---|
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC 名称 |
3-ethyl-2,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-4-12(3)9(2)13-11-8-6-5-7-10(11)12/h5-9,13H,4H2,1-3H3 |
InChI 键 |
FCHLBDYQJHDNFN-UHFFFAOYSA-N |
SMILES |
CCC1(C(NC2=CC=CC=C21)C)C |
规范 SMILES |
CCC1(C(NC2=CC=CC=C21)C)C |
同义词 |
3-Ethyl-2,3-dimethylindoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















